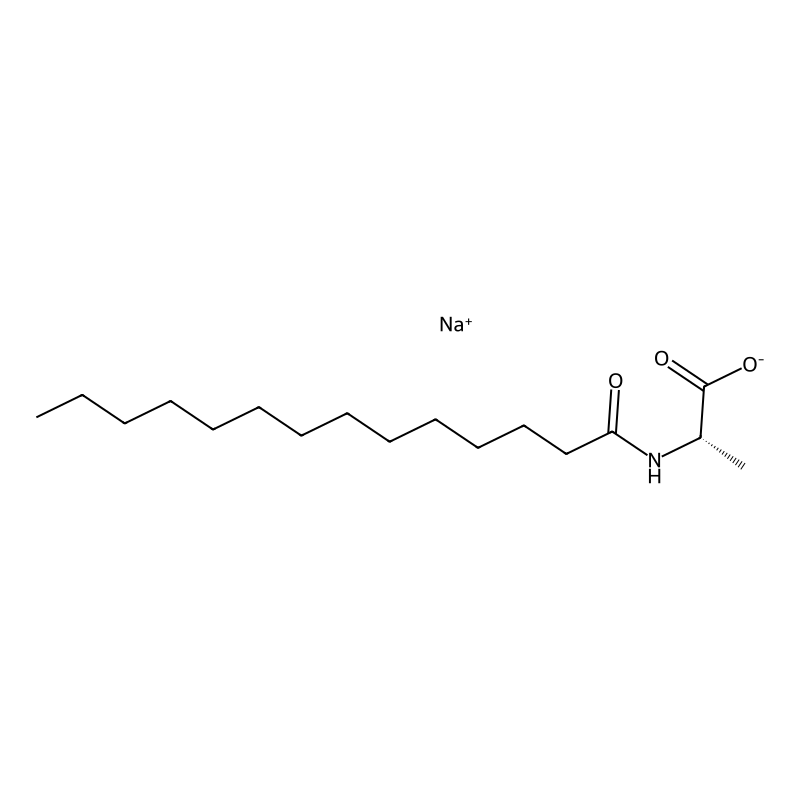

Sodium (S)-2-tetradecanamidopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Energy Storage

Sodium-ion batteries (SIBs) have emerged as promising alternatives to lithium-ion batteries due to the abundance of sodium resources and their potential for cost-effective energy storage solutions . The chemistry for SIBs has been investigated since the 1980s, but it went through a slow research and development process .

Method of Application: Through the integration of advanced techniques such as in situ spectroscopy, operando diffraction, and high-resolution microscopy, a comprehensive understanding of the cathode’s dynamic behavior and degradation mechanisms can be achieved .

Results and Outcomes: The identified structural modifications, phase transitions, and degradation pathways offer critical insights into the design of robust cathode materials with prolonged cycling stability, fast charging capability, high energy density, great low-temperature performance, and safety .

Application in Electric Vehicles

Sodium-ion batteries are starting to appear in electric cars . The key advantage of using sodium-ion batteries in electric vehicles is the abundance and cost-effectiveness of sodium, addressing concerns about the availability and increasing costs of lithium .

Method of Application: The application of sodium-ion batteries in electric vehicles involves the same principles as other battery technologies. The battery consists of an anode, cathode, and electrolyte, with sodium ions shuttling between the electrodes .

Results and Outcomes: While still in the early stages of development, the technology is rapidly advancing with the goal of matching or even surpassing the efficiency of lithium-ion cells .

Application in Portable Electronics

Sodium-ion batteries are also being explored for use in portable electronics, such as smartphones and laptops .

Method of Application: The application involves replacing the traditional lithium-ion batteries in these devices with sodium-ion batteries. The larger size of sodium ions compared to lithium ions presents a challenge that researchers are working to overcome .

Results and Outcomes: The potential benefits of this application include cost-effectiveness and eco-friendliness due to the abundance of sodium .

Application in Backup Power Systems

Sodium-ion batteries are being considered for use in backup power systems .

Method of Application: In this application, sodium-ion batteries would be used to store energy and provide power in the event of a power outage .

Results and Outcomes: The use of sodium-ion batteries in backup power systems could provide a more reliable and stable power supply .

Application in Grid Energy Storage

One of the primary uses of sodium-ion batteries is in grid energy storage . They’re used to store excess energy produced by renewable sources, such as solar or wind power, and then release it back into the grid when needed .

Method of Application: The application involves integrating sodium-ion batteries into the power grid to store and release energy as needed .

Results and Outcomes: This helps to balance supply and demand, ensuring a more reliable and stable power supply .

Application in Renewable Energy Storage for Homes and Businesses

Sodium-ion batteries make it possible to store renewable energy for homes and businesses, ensuring a balanced supply of every green megawatt generated .

Method of Application: In this application, sodium-ion batteries are used to store energy generated by renewable sources, such as solar panels, for later use .

Results and Outcomes: This application provides a sustainable and cost-effective solution for energy storage, contributing to the transition towards renewable energy .

Sodium (S)-2-tetradecanamidopropanoate is a compound that combines a long-chain fatty acid derivative with an amide functional group. This compound is characterized by its structural formula, which integrates a sodium ion with a (S)-2-tetradecanamidopropanoate moiety. The presence of the tetradecanoyl group, derived from tetradecanoic acid (also known as myristic acid), contributes to its hydrophobic characteristics, while the propanoate part provides a polar functional group that can engage in various chemical interactions.

- Lower the surface tension of water, allowing for better wetting and spreading.

- Facilitate the formation of emulsions or micelles, which can help disperse oil or other hydrophobic substances in water.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated area.

- Dispose of according to local regulations.

The reactions involving sodium (S)-2-tetradecanamidopropanoate primarily include:

- Formation Reactions: This compound can be synthesized through the reaction of (S)-2-amino-3-methylbutanoic acid with tetradecanoic acid in the presence of sodium hydroxide, resulting in the formation of the corresponding sodium salt.

- Decomposition: Under thermal conditions, sodium (S)-2-tetradecanamidopropanoate may decompose, releasing fatty acids and other byproducts. Such decomposition can be studied through various analytical techniques to understand the stability and reactivity of the compound.

- Hydrolysis: In aqueous environments, particularly under acidic or basic conditions, sodium (S)-2-tetradecanamidopropanoate can undergo hydrolysis to yield the corresponding amine and fatty acid.

Sodium (S)-2-tetradecanamidopropanoate exhibits significant biological activity:

- Antimicrobial Properties: The compound has been shown to possess antimicrobial properties, making it useful in food preservation and pharmaceuticals.

- Cell Membrane Interaction: Due to its amphiphilic nature, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.

- Biological Pathways: It may play a role in various metabolic pathways due to its fatty acid components, influencing lipid metabolism and cellular signaling.

The synthesis of sodium (S)-2-tetradecanamidopropanoate can be achieved through several methods:

- Direct Amide Formation: Reacting tetradecanoic acid with (S)-2-amino-3-methylbutanoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

- Salification: Following the amide formation, the product can be treated with sodium hydroxide to convert it into its sodium salt form.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation for faster reaction times and improved yields in synthesizing the compound.

Sodium (S)-2-tetradecanamidopropanoate has various applications:

- Food Industry: Used as a preservative due to its antimicrobial properties.

- Pharmaceuticals: Acts as an excipient or active ingredient in drug formulations due to its ability to enhance solubility and bioavailability of certain compounds.

- Cosmetics: Incorporated into personal care products for its emollient properties.

Studies on sodium (S)-2-tetradecanamidopropanoate's interactions reveal:

- Protein Binding: The compound may bind to proteins, influencing their activity and stability.

- Cellular Uptake: Its structure allows for interaction with cellular membranes, facilitating uptake into cells.

- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activities, which is critical in formulation science.

When comparing sodium (S)-2-tetradecanamidopropanoate with similar compounds, several unique features emerge:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sodium Laurate | Sodium salt of lauric acid | Stronger surfactant properties |

| Sodium Palmitate | Sodium salt of palmitic acid | Higher melting point; more solid at room temperature |

| Sodium Stearate | Sodium salt of stearic acid | Used extensively as an emulsifier |

| Sodium Oleate | Sodium salt of oleic acid | Liquid at room temperature; more unsaturated |

Sodium (S)-2-tetradecanamidopropanoate stands out due to its specific chiral configuration and long-chain fatty acid component that influences both its physical properties and biological activities. Its unique combination of hydrophobic and hydrophilic characteristics makes it particularly versatile in various applications compared to other similar compounds.